molecular formula C20H17ClO3 B5229615 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5229615
M. Wt: 340.8 g/mol
InChI Key: CGAAABHGVFGWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a cyclopenta[c]chromen-4(1H)-one core substituted with a 4-chlorobenzyloxy group at position 9 and a methyl group at position 7. Its molecular formula is C21H17ClO4, with a molecular weight of 368.817 g/mol .

Properties

IUPAC Name

9-[(4-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-7-14(21)8-6-13)19-15-3-2-4-16(15)20(22)24-18(19)10-12/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAAABHGVFGWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted phenol and an appropriate diketone, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via an etherification reaction. This step involves the reaction of the chromenone intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.

    Final Cyclization and Methylation: The final step involves cyclization to form the dihydrocyclopenta ring and methylation at the 7-position, which can be achieved using methyl iodide and a strong base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of substituted chromenones on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a scaffold for drug development, particularly in the design of anti-inflammatory or anticancer agents, due to its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain biological targets, while the chromenone core can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The cyclopenta[c]chromen-4(1H)-one scaffold is highly modifiable, with substituent variations significantly impacting physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
9-[(4-Chlorobenzyl)oxy]-7-methyl- (Target) 4-Cl-benzyloxy (C9), methyl (C7) C21H17ClO4 368.817 Enhanced lipophilicity, halogenated
7-[(4-Methoxybenzyl)oxy]-6-methyl- 4-OMe-benzyloxy (C7), methyl (C6) C21H20O4 336.387 Increased polarity (methoxy group)
9-(2-Fluoro-benzyloxy)-7-methyl- 2-F-benzyloxy (C9), methyl (C7) C20H17FO3 324.351 Electronegative fluorine substituent
9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl- Oxobutoxy (C9), methyl (C7) C19H22O4 314.381 Ketone group for potential reactivity
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl- Oxoethoxy-Cl (C9), methyl (C7) C21H17ClO4 368.817 Extended conjugated system

Key Observations :

  • Lipophilicity : The 4-chlorobenzyloxy group in the target compound increases lipophilicity compared to methoxy (C21H20O4, ) or fluoro (C20H17FO3, ) analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : Bulkier substituents, such as 3,3-dimethyl-2-oxobutoxy (C19H22O4, ), may hinder binding to compact active sites compared to smaller groups like methyl or halogens.
Enzyme Inhibition and Selectivity
  • MAO Inhibition : Analogs like the target compound and its derivatives (e.g., 7-substituted coumarins) have shown selective inhibition of MAO-A and MAO-B, with substituent position (C7 vs. C9) influencing selectivity . For example, C7-substituted coumarins (e.g., compound 5 in ) demonstrated higher MAO-A affinity, while C9-substituted analogs may favor MAO-B.
  • PAINS Analysis: The 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core is classified as "PAINS-ok" (non-interfering) in some analogs (e.g., ZINC20592007 ), suggesting its suitability for high-throughput screening in drug discovery.
Metabolic Stability
  • Biotransformation: Microbial assays using Cunninghamella elegans and Aspergillus brasiliensis revealed that similar coumarins undergo hydroxylation and glycosylation, with substituents dictating metabolic pathways .

Q & A

Q. What are the key steps in synthesizing 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves: (i) Condensation reactions to form the chromenone core, followed by (ii) alkylation with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Yield optimization requires precise temperature control (60–80°C) and stoichiometric excess of the benzylating agent (1.2–1.5 eq) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the chlorobenzyl (δ 7.3–7.5 ppm for aromatic protons) and cyclopenta[c]chromenone backbone (δ 2.5–3.2 ppm for methyl groups) .
  • X-ray crystallography : Use SHELXL for structure refinement to resolve fused-ring conformation and substituent orientation .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z ~380 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Analogues with chlorobenzyl or chromenone motifs show antimicrobial (e.g., Staphylococcus aureus MIC ~8 µg/mL) and anticancer activity (e.g., IC₅₀ ~20 µM in MCF-7 cells) via topoisomerase inhibition . For this compound, initiate in vitro screening against bacterial panels and cancer cell lines, followed by dose-response assays to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : (i) Systematic substitution : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding . (ii) Core modification : Introduce substituents (e.g., halogens) at the 7-methyl position to alter lipophilicity and bioavailability. (iii) Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Yield discrepancies : Compare reaction conditions (solvent polarity, catalyst loading) across studies. For example, DMF may improve alkylation efficiency vs. THF due to higher dielectric constant .
  • Bioactivity variability : Validate assay protocols (e.g., ATP-based viability vs. apoptosis markers) and control for batch-to-batch purity (HPLC ≥95%) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer : (i) Enzyme inhibition assays : Test against kinase panels or bacterial efflux pumps using fluorogenic substrates . (ii) Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stabilization upon ligand binding . (iii) Transcriptomics : RNA-seq of treated cells to map pathways (e.g., apoptosis, oxidative stress) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to refine binding poses and residence times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.